![molecular formula C17H21N3O B1531300 4-Amino-N-[4-(diethylamino)phenyl]benzamide CAS No. 101578-04-5](/img/structure/B1531300.png)
4-Amino-N-[4-(diethylamino)phenyl]benzamide
Übersicht
Beschreibung
4-Amino-N-[4-(diethylamino)phenyl]benzamide is a biochemical compound used for proteomics research . It is also known as procainamide .
Synthesis Analysis
The 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis
The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of ion-associate or ion-pair complex . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach .Chemical Reactions Analysis
The formation of ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .Physical And Chemical Properties Analysis
The molecular formula of this compound is C17H21N3O, and its molecular weight is 283.38 . In accordance with the theoretical values of C 77.89%, H 7.24%, and N 7.36%, the elemental analysis data reveal C 78.33%, H 7.73%, and N 7.47% .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Material Science
One area of application is in the synthesis of well-defined aromatic polyamides and block copolymers. A study by Yokozawa et al. (2002) demonstrated the chain-growth polycondensation method to synthesize poly(p-benzamide) with defined molecular weight and low polydispersity, leading to the creation of block copolymers containing well-defined aramide. This method highlights the potential for precise control over polymer architecture, crucial for developing advanced materials with tailored properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Pharmacological Studies
In pharmacology, benzamide derivatives have been evaluated for their anticonvulsant activities. Lambert et al. (1995) synthesized new ameltolide analogs, 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, and found them superior to phenytoin in the maximal electroshock seizure test, highlighting their potential as anticonvulsant agents (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Antimicrobial Applications
The synthesis of ion-associate complexes has also been explored for antimicrobial applications. Mostafa et al. (2023) reported the synthesis of a complex using 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate, which was examined for its antibacterial activity. The study provides insights into the interactions between bioactive molecules and receptors, which is crucial for designing new antimicrobial agents (Mostafa, Bakheit, Al-agamy, Al-Salahi, Ali, & Alrabiah, 2023).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-amino-N-[4-(diethylamino)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-3-20(4-2)16-11-9-15(10-12-16)19-17(21)13-5-7-14(18)8-6-13/h5-12H,3-4,18H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAWXGXBVOORIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



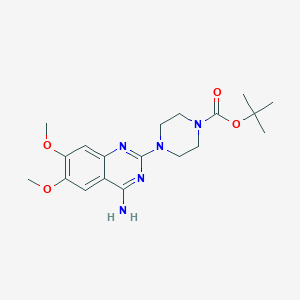
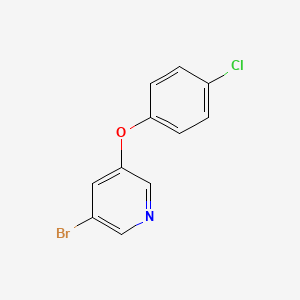

![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine hydrochloride](/img/structure/B1531223.png)


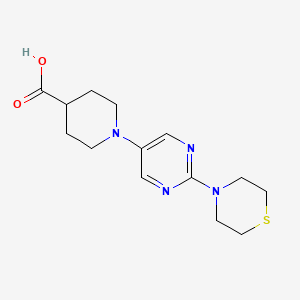
![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)
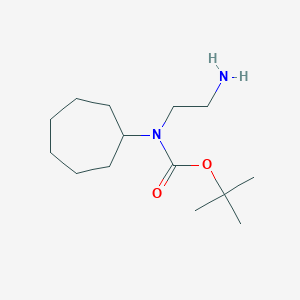
![5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1531234.png)
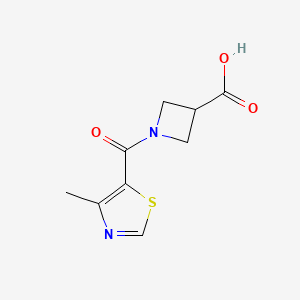


![2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol](/img/structure/B1531240.png)